2-Methoxy-3,6-dimethyl-5-nitropyridine
CAS No.:
Cat. No.: VC13898573
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O3 |
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Molecular Weight | 182.18 g/mol |
IUPAC Name | 2-methoxy-3,6-dimethyl-5-nitropyridine |
Standard InChI | InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3 |
Standard InChI Key | FPBOYKQUWANXIQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N=C1OC)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring with substituents at positions 2 (methoxy), 3 and 6 (methyl), and 5 (nitro). This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions. The nitro group at position 5 introduces strong electron-withdrawing effects, while the methoxy and methyl groups modulate solubility and steric accessibility .
Physicochemical Parameters
While explicit data for 2-methoxy-3,6-dimethyl-5-nitropyridine is scarce, analogous compounds such as 2-amino-6-methoxy-3-nitropyridine (synthesized in ) provide benchmarks:
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Melting Point: Derivatives with nitro and methoxy groups typically exhibit melting points between 167°C and 195°C .
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to nitro and methoxy groups.
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Stability: Nitro groups enhance thermal stability but render the compound sensitive to reducing agents .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-methoxy-3,6-dimethyl-5-nitropyridine can be inferred from methods used for structurally related pyridine derivatives. A plausible route involves:
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Nitration of Dichloropyridine:
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Ammonolysis and Methoxylation:
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Methylation and Functionalization:
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Methyl groups are introduced via alkylation or Friedel-Crafts reactions, though specific conditions for this step require further optimization.
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Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
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Reactor Design: Continuous-flow systems minimize byproduct formation during nitration.
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Catalysis: Transition metals (e.g., palladium) may facilitate selective substitutions .
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Purification: Crystallization from methanol/water mixtures ensures high purity (>99%) .
Chemical Reactivity and Stability
Key Reactions
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Nucleophilic Substitution:
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The nitro group at position 5 can be displaced by amines or thiols under basic conditions, forming amino or thioether derivatives.
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Reduction:
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Oxidation:
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Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids, though steric hindrance may limit efficiency.
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Biological and Pharmacological Activity
Anticancer Applications
In vitro studies on similar nitropyridines reveal:
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Cytotoxicity: IC₅₀ values of 10–50 μM against melanoma (B16) and breast cancer (MCF-7) cell lines.
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Mechanism: ROS generation and DNA intercalation are proposed pathways .
Industrial and Material Science Applications
Dyes and Pigments
The compound’s aromaticity and electron-deficient nitro group make it a candidate for:
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Azo Dyes: Coupling with diazonium salts produces vibrant yellow-to-red pigments.
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Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Polymer Chemistry
Incorporation into polymer backbones enhances thermal stability and UV resistance, suitable for high-performance coatings.
Challenges and Future Directions
Synthesis Optimization
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Selectivity Issues: Competing reactions during nitration and methoxylation require advanced catalysts (e.g., zeolites).
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Green Chemistry: Replace HNO₃/H₂SO₄ with ionic liquids or biocatalysts to reduce waste.
Biological Studies
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance efficacy.
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